Tecastemizole - 75970-99-9

Tecastemizole

Catalog Number: EVT-283897
CAS Number: 75970-99-9
Molecular Formula: C19H21FN4
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tecastemizole, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist. Evidence suggests that this and certain other H1 receptor antagonists may possess anti-inflammatory effects.
Synthesis Analysis

Tecastemizole can be synthesized through various methods, often involving the modification of the parent compound, astemizole. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with p-fluorobenzyl and p-methoxyphenethylamine derivatives.
  2. Reagents: Common reagents include acyl chlorides or anhydrides to facilitate the formation of amides.
  3. Reaction Conditions: The reactions are usually conducted in organic solvents under controlled temperatures to optimize yields and purity.
  4. Purification: Post-reaction, techniques such as crystallization or chromatography are employed to purify the final product.

Specific technical parameters such as reaction time, temperature, and solvent choice can significantly influence the yield and purity of Tecastemizole .

Molecular Structure Analysis

The molecular structure of Tecastemizole features a complex arrangement characteristic of benzimidazole derivatives. Key aspects include:

  • Core Structure: The benzimidazole ring system is fused with a piperidine moiety, contributing to its biological activity.
  • Functional Groups: The presence of a fluorine atom on the benzyl group enhances its binding affinity to histamine receptors.
  • 3D Configuration: The stereochemistry plays a crucial role in its receptor interactions, influencing both efficacy and safety profiles.

The structural formula can be represented as follows:

Tecastemizole=C28H31FN4O\text{Tecastemizole}=\text{C}_{28}\text{H}_{31}\text{F}\text{N}_{4}\text{O}

The compound's polar surface area and logP values indicate its solubility and permeability characteristics, which are essential for its pharmacological activity .

Chemical Reactions Analysis

Tecastemizole participates in several chemical reactions typical for H1 receptor antagonists:

  1. Nucleophilic Substitution: Reaction with electrophiles can modify the amine group, altering receptor affinity.
  2. Hydrolysis: Under certain conditions, Tecastemizole may hydrolyze to yield different metabolites.
  3. Oxidation-Reduction: The compound can undergo redox reactions that may affect its pharmacological properties.

These reactions are significant for understanding how Tecastemizole can be modified for enhanced therapeutic effects or reduced side effects .

Mechanism of Action

Tecastemizole exerts its pharmacological effects primarily through:

  • Histamine H1 Receptor Antagonism: By binding to H1 receptors, Tecastemizole prevents histamine from eliciting allergic responses such as vasodilation and increased vascular permeability.
  • Minimal Central Nervous System Penetration: Due to its structure, it does not readily cross the blood-brain barrier, thus minimizing sedative effects common in many antihistamines.
  • Potential Off-Target Effects: It may also interact with other receptors like H3 receptors or potassium channels, which could lead to adverse effects if not carefully monitored .
Physical and Chemical Properties Analysis

Tecastemizole exhibits several important physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 149.1 °C.
  • Solubility: Water solubility is about 432 mg/L, indicating moderate hydrophilicity.
  • LogP Value: Approximately 5.8 suggests lipophilicity conducive for oral bioavailability.
  • Protein Binding: High protein binding (96.7%) indicates extensive distribution in the body.

These properties are crucial for determining the drug's bioavailability and therapeutic window .

Applications

Tecastemizole has several scientific applications:

  1. Allergy Treatment: Primarily used as an antihistamine for allergic rhinitis and urticaria.
  2. Research Tool: Utilized in pharmacological studies to explore histamine receptor functions and related pathways.
  3. Drug Development: Its structure serves as a template for designing new antihistamines with improved efficacy and safety profiles.

Despite being withdrawn from general use due to safety concerns associated with its parent compound, Tecastemizole remains relevant in research settings aimed at understanding allergic mechanisms and developing safer alternatives .

Introduction to Tecastemizole in Allergic Inflammation Research

Historical Context of H1 Receptor Antagonists in Allergy Therapeutics

The evolution of H1 receptor antagonists spans distinct pharmacological generations:

  • First-generation antihistamines (e.g., diphenhydramine) exhibited poor receptor selectivity and penetrated the blood-brain barrier, causing significant central nervous system side effects. Their multi-receptor pharmacology included antagonism at muscarinic, α-adrenergic, and serotonin receptors, contributing to adverse effects like sedation and cognitive impairment [6] [8].
  • Second-generation agents (e.g., astemizole, loratadine) addressed these limitations through structural modifications that enhanced peripheral selectivity. By introducing carboxyl groups combined with protonated amines, these compounds became zwitterionic at physiological pH, reducing blood-brain barrier penetration and minimizing CNS effects [2] [6]. Astemizole exemplified this advancement but was withdrawn due to cardiotoxicity risks from off-target interactions [2] [9].
  • New-generation antihistamines include active metabolites (e.g., desloratadine from loratadine) and enantiomerically pure forms developed to improve safety profiles. Tecastemizole emerged within this paradigm as astemizole's primary metabolite, retaining potent H1 antagonism (pKi >9) while exhibiting reduced cardiotoxicity risk [3] [9]. Structural analyses of H1 receptor complexes reveal that these agents function as inverse agonists, stabilizing the inactive receptor conformation through insertion of a shared phenyl group into a deep hydrophobic cavity, blocking the toggle switch residue W428⁶.⁴⁸ [2].

Rationale for Investigating Tecastemizole’s Dual Anti-Inflammatory Mechanisms

Research has revealed that tecastemizole modulates allergic inflammation through complementary pathways:

H1 Receptor-Dependent Acute Phase Modulation

In guinea pig passive cutaneous anaphylaxis (PCA) models, tecastemizole (0.1-1 mg/kg) dose-dependently inhibited histamine-induced plasma extravasation, with complete blockade observed at the highest dose. This effect was mechanistically attributed to classical H1 receptor antagonism, as evidenced by ex vivo tracheal contractility assays showing competitive inhibition of histamine-induced contractions [1] [9]. This pathway primarily addresses immediate hypersensitivity responses mediated by mast cell-derived histamine.

H1 Receptor-Independent Late-Phase Modulation

Therapeutically significant effects were observed in murine allergic lung inflammation models:

  • Eosinophil Inhibition: Tecastemizole (1 mg/kg) significantly reduced antigen-induced eosinophil recruitment into bronchoalveolar lavage fluid by 68-72% without affecting lymphocyte or monocyte counts [1] [9]. Lower doses (0.1-0.5 mg/kg) were ineffective, indicating a threshold effect.
  • Steroid-Sparing Synergy: A subeffective tecastemizole dose (0.1 mg/kg) combined with subeffective dexamethasone (0.03 mg/kg) suppressed eosinophil accumulation comparably to full therapeutic doses of either agent alone [1] [3]. This synergistic interaction suggests clinically relevant corticosteroid dose-reduction potential.

Table 2: Comparative Efficacy of Tecastemizole in Experimental Models

Response TypeModel SystemEffective DoseInhibition (%)Mechanistic Dependence
Plasma ExtravasationGuinea pig PCA1 mg/kg95-98%H1 receptor-dependent
Eosinophil RecruitmentMurine allergic lung1 mg/kg68-72%H1 receptor-independent
ICAM-1 ExpressionIL-1β-stimulated HUVECs100-300 µM45-60%H1 receptor-independent
Mononuclear Cell AdhesionIL-1β-stimulated HUVECs10-300 µM50-65%H1 receptor-independent

Cellular mechanistic studies revealed H1-independent anti-inflammatory actions:

  • Endothelial Adhesion Modulation: In interleukin-1β (IL-1β)-stimulated human umbilical vein endothelial cells (HUVECs), tecastemizole (100-300 µM) significantly inhibited intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) expression. Astemizole required higher concentrations (300 µM) for comparable effects, indicating tecastemizole's superior potency [1] [9].
  • Leukocyte-Endothelial Interactions: Tecastemizole (10-300 µM) concentration-independently reduced mononuclear cell adhesion to cytokine-activated endothelium by 50-65%, even when administered post-stimulus washout. This suggests durable endothelial modulation rather than transient receptor blockade [1].
  • Cytokine Selectivity: Unlike broad-spectrum anti-inflammatories, tecastemizole did not inhibit TNF-α release from lipopolysaccharide-stimulated mononuclear cells, indicating selective action on endothelial adhesion pathways rather than global immune suppression [9].

Molecular docking and cryo-EM structural analyses indicate these effects may involve a secondary ligand-binding site in H1 receptors distinct from the deep hydrophobic cavity occupied by classical antihistamines. This site potentially accommodates derivative groups that could explain H1-independent signaling modulation [2].

Research Objectives: Bridging Gaps in H1 Receptor-Independent Pharmacodynamics

Current research priorities focus on elucidating tecastemizole's unresolved mechanistic questions:

Molecular Targets Beyond H1 Receptors

While tecastemizole's H1 receptor binding is well-characterized through cryo-EM structural studies [2], the precise mechanisms underlying its H1-independent effects remain incompletely mapped. Key objectives include:

  • Identifying whether tecastemizole interacts with alternative histamine receptor subtypes (H2-H4) or non-histaminic targets implicated in eosinophil trafficking (e.g., chemokine receptors)
  • Determining if its adhesion molecule suppression involves nuclear factor kappa B (NF-κB) or janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway modulation
  • Validating the functional significance of the secondary H1 receptor binding pocket observed in structural studies through site-directed mutagenesis [2]

Therapeutic Translation Opportunities

  • Steroid-Sparing Clinical Models: Developing experimental frameworks to quantify corticosteroid dose reduction achievable with tecastemizole co-administration in chronic allergy models, particularly those with mixed Th2/Th17 inflammation [1] [3].
  • Combination Therapy Optimization: Systematic evaluation of sequencing (concurrent vs. staggered administration) and dosing ratios for tecastemizole-corticosteroid regimens using response surface methodology [1].
  • Extended Inflammatory Indications: Exploring efficacy in non-allergic inflammation models (e.g., sepsis-associated endothelial activation) given shared adhesion molecule pathways [4] [10].

Table 3: Key Research Objectives and Experimental Approaches

Research ObjectiveExperimental ModelsEndpoint MeasurementsKnowledge Gap Addressed
H1-independent target identificationRadioligand binding assaysKi for candidate receptorsOff-target receptor engagement
Endothelial signaling pathway modulationPhosphoprotein arrays in HUVECsKinase activation profilesMechanistic basis for ICAM-1 inhibition
In vivo steroid-sparing quantificationChronic OVA/lung inflammation modelDexamethasone ED50 reductionClinical translation potential
Secondary binding pocket functional analysisH1 receptor mutant cellular assaysLigand binding affinity shiftsStructural basis of H1-independence

These research directions aim to transform tecastemizole from a pharmacological tool into a clinically actionable therapeutic agent, particularly for eosinophil-predominant conditions where current therapies remain inadequate. The convergence of structural biology, molecular pharmacology, and experimental immunology provides unprecedented opportunities to decipher and harness its dual anti-inflammatory pharmacology [1] [2] [9].

Properties

CAS Number

75970-99-9

Product Name

Tecastemizole

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23)

InChI Key

SFOVDSLXFUGAIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine
norastemizole
norastemizole hydrobromide
tecastemizole

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.